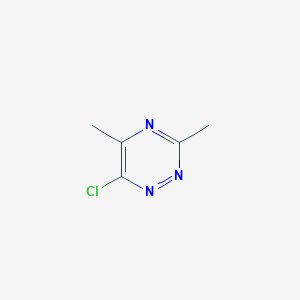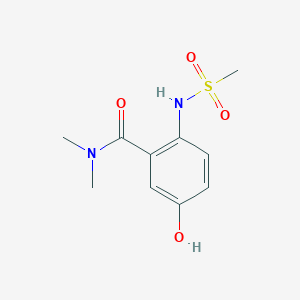
4-Chloro-2-(chloromethyl)pyridin-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(chloromethyl)pyridin-3-OL: is a chemical compound that belongs to the class of chlorinated pyridines. This compound is characterized by the presence of a chlorine atom at the fourth position, a chloromethyl group at the second position, and a hydroxyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)pyridin-3-OL typically involves the chlorination of pyridine derivatives. One common method is the reaction of 4-chloro-3-hydroxypyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-Chloro-2-(chloromethyl)pyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction Reactions: The chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, thiols, or amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine ketones or aldehydes.
Reduction Reactions: Formation of hydrogenated pyridine derivatives.
科学研究应用
Chemistry: 4-Chloro-2-(chloromethyl)pyridin-3-OL is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions of chlorinated pyridines with biological macromolecules. It is also employed in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of advanced polymers and coatings.
作用机制
The mechanism of action of 4-Chloro-2-(chloromethyl)pyridin-3-OL involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can inhibit the activity of enzymes involved in key metabolic pathways, such as those related to cell proliferation and apoptosis.
Signaling Pathways: It can modulate signaling pathways by interacting with receptors and other signaling molecules, affecting cellular responses.
相似化合物的比较
4-Chloro-3-hydroxypyridine: Similar structure but lacks the chloromethyl group.
2-Chloro-4-(chloromethyl)pyridine: Similar structure but lacks the hydroxyl group.
3-Chloro-2-(chloromethyl)pyridine: Similar structure but lacks the hydroxyl group at the third position.
Uniqueness: 4-Chloro-2-(chloromethyl)pyridin-3-OL is unique due to the presence of both the chloromethyl and hydroxyl groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C6H5Cl2NO |
|---|---|
分子量 |
178.01 g/mol |
IUPAC 名称 |
4-chloro-2-(chloromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-5-6(10)4(8)1-2-9-5/h1-2,10H,3H2 |
InChI 键 |
ZFQMCHYWJYSQSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1Cl)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)
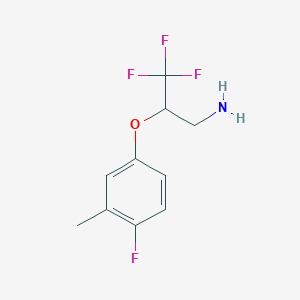

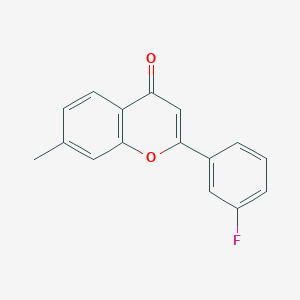
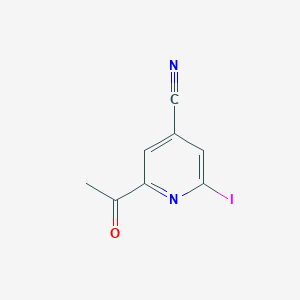
![Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate](/img/structure/B14851228.png)
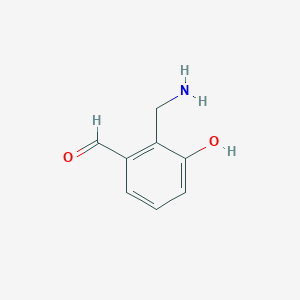
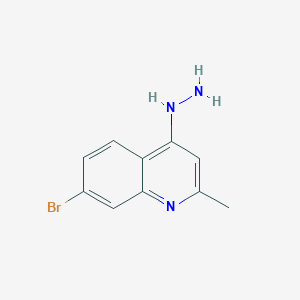

![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
